7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile
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Overview
Description
7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile: is a chemical compound with the molecular formula C9H6FNO2 and a molecular weight of 179.15 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: Nucleophilic aromatic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its fluorine atom can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity . The carbonitrile group can act as an electrophile, facilitating reactions with nucleophiles in biological systems .
Comparison with Similar Compounds
- 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid
- 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid
Comparison: Compared to similar compounds, 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbonitrile is unique due to the presence of both a fluorine atom and a carbonitrile group. This combination imparts distinct chemical and physical properties, such as increased reactivity and potential for diverse applications .
Properties
Molecular Formula |
C9H6FNO2 |
---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
6-fluoro-2,3-dihydro-1,4-benzodioxine-7-carbonitrile |
InChI |
InChI=1S/C9H6FNO2/c10-7-4-9-8(3-6(7)5-11)12-1-2-13-9/h3-4H,1-2H2 |
InChI Key |
ZMZWEMFKKVVTOG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)F)C#N |
Origin of Product |
United States |
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